N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide
Description
This compound features a 6-oxopyridazinone core substituted at position 3 with a 4-methoxyphenyl group. A two-carbon ethyl chain links the pyridazinone moiety to a 2,4-dimethylbenzenesulfonamide group. The sulfonamide moiety enhances solubility and bioavailability, while the 4-methoxyphenyl group introduces electron-donating properties that may influence receptor binding.
Properties
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-15-4-10-20(16(2)14-15)29(26,27)22-12-13-24-21(25)11-9-19(23-24)17-5-7-18(28-3)8-6-17/h4-11,14,22H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGBFKJOOSLQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of a hydrazine derivative with a diketone.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Introduction of the Dimethylbenzenesulfonamide Moiety: This step involves the reaction of the intermediate with 2,4-dimethylbenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Pyridazinone Derivatives with Varied Substituents
Compound 8a () :
- Structure: N-(4-Bromophenyl)-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxo-pyridazin-1(6H)-yl}acetamide.
- Key Differences:
- Substituents : 4-(Methylthio)benzyl vs. 4-methoxyphenyl.
- Linker : Acetamide vs. ethyl chain.
- Sulfonamide : Absent; replaced by bromophenylacetamide.
- Implications: The methylthio group may reduce metabolic stability compared to the methoxy group.
Compound 6e () :
- Structure: 2-[3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide.
- Key Differences: Substituents: Benzylpiperidinyl vs. 4-methoxyphenyl. Linker: Acetamide vs. ethyl chain. Core: Antipyrine (pyrazole) hybrid vs. standalone pyridazinone.
Sulfonamide-Containing Analogues
Compound 10a () :
- Structure: N-(3-Benzo[d]thiazole-2-yl)-6-methyl-2-oxopyridin-1(2H)-yl)benzenesulfonamide.
- Key Differences: Core: 2-Pyridone vs. pyridazinone. Substituents: Benzo[d]thiazole vs. 4-methoxyphenyl. Sulfonamide: Direct attachment to pyridone vs. ethyl-linked benzenesulfonamide.
- Implications: The benzo[d]thiazole group may enhance antiviral activity, while the pyridazinone core in the target compound could improve metabolic stability .
Patent Compound () :
- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide.
- Key Differences: Core: Pyrazolo[3,4-d]pyrimidine vs. pyridazinone. Substituents: Fluorophenyl-chromenyl vs. 4-methoxyphenyl. Sulfonamide: N-Methyl vs. 2,4-dimethyl substitution.
Comparative Pharmacological and Physicochemical Properties
Bioactivity Insights
- The 2,4-dimethylbenzenesulfonamide group in the target compound may enhance selectivity for sulfonamide-binding enzymes (e.g., COX-2) compared to acetamide derivatives.
Biological Activity
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H24N4O3S, with a molecular weight of approximately 396.48 g/mol. Its structure includes:
- Pyridazine core : A heterocyclic structure that may interact with various biological targets.
- Methoxyphenyl group : Known to enhance pharmacological properties.
- Sulfonamide moiety : Associated with antibacterial and diuretic activities.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets, such as enzymes or receptors. Potential pathways include:
- Inhibition of enzyme activity : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways.
- Modulation of receptor signaling : The compound could act as an agonist or antagonist at various receptors, influencing cellular responses.
- Interference with cellular processes : It may affect cell proliferation, apoptosis, or inflammatory responses.
Biological Activity and Efficacy
Preliminary studies suggest that this compound exhibits promising biological activities:
- Anticancer Activity : In vitro assays have shown that the compound can inhibit the growth of several cancer cell lines. For instance, it demonstrated IC50 values comparable to established chemotherapeutics such as 5-fluorouracil in certain cancer types .
- Anti-inflammatory Effects : The compound has shown potential in reducing pro-inflammatory cytokines in cell culture models, indicating its role in modulating inflammatory pathways .
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity and apoptosis induction in MCF-7 cells through the activation of caspase pathways .
Study 2: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings revealed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
